4-ethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
4-ethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Scientific Research Applications
4-ethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiadiazole ring. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the outcome and efficiency of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Mechanism of Action
The mechanism of action of 4-ethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate: Another thiadiazole derivative with similar structural features but different functional groups.
4-ethyl-1,2,3-thiadiazole-5-carboxamide: A simpler analog with fewer substituents on the thiadiazole ring.
Uniqueness
4-ethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-ethyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S2/c1-3-16-17(26-21-20-16)18(23)19-13-9-11-15(12-10-13)27(24,25)22(2)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPISFLWDFYSQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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